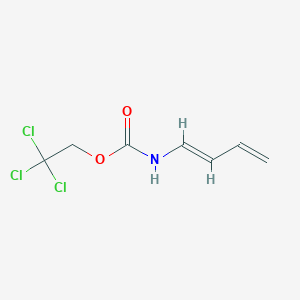

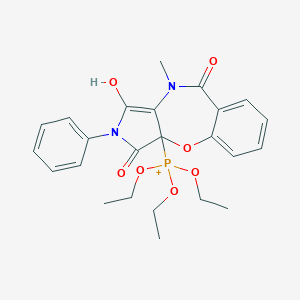

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

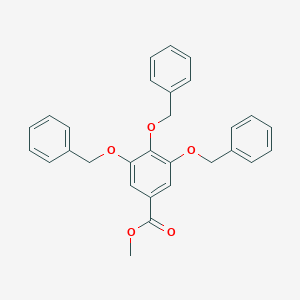

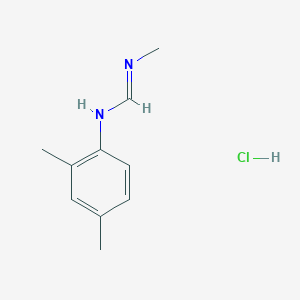

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate, also known as TCEB, is a synthetic compound that is used in a variety of laboratory experiments. It has been studied for its potential to be used as a pesticide, a reagent, and a catalyst. TCEB has unique properties that make it desirable for research applications, and it has been used in a variety of scientific studies.

Aplicaciones Científicas De Investigación

Mechanisms of Toxicity and Cancer

Trichloroethylene is recognized for its toxic effects on liver, kidney, and possibly the immune system in experimental animals, with evidence supporting its role in carcinogenesis. TCE’s metabolism involves the formation of various metabolites such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA), which have been implicated in its toxicological profile. The activation of peroxisome proliferator-activated receptor alpha (PPARα) has been suggested as a mechanism contributing to TCE-induced hepatocarcinogenesis. Additionally, oxidative stress and bioactivation to genotoxic metabolites might play roles in its toxicity and carcinogenicity.

- Evidence of excess cancer incidence among occupational cohorts exposed to TCE is found for kidney cancer, liver cancer, and non-Hodgkin's lymphoma, highlighting the importance of further studies to specify agents conferring this risk (Wartenberg, Reyner, & Scott, 2000).

- Evaluation of the role of PPARα in mouse liver tumor induction by TCE and its metabolites supports the hypothesis that PPARα plays a dominant role in TCE- and TCA-induced hepatocarcinogenesis (Corton, 2008).

Environmental Impact and Degradation

Research has also focused on the environmental impact of TCE, including its persistence and degradation. Biodegradation pathways, involving both aerobic and anaerobic processes, are of significant interest for remediation efforts.

- Biodegradation of TCE using different microorganisms has been investigated, highlighting processes such as reductive dechlorination and aerobic co-metabolism as mechanisms for TCE degradation in the environment (Shukla, Upadhyay, & Dubey, 2014).

Neurotoxicity and Potential Mechanisms

TCE and its metabolites have been studied for their potential neurotoxic effects. The interaction with various neuronal receptors and the potential for causing neurological disorders through mechanisms such as dopaminergic system impairment have been explored.

- The neurotoxic effects of 1,1,1-Trichloroethane, a compound related to TCE, indicate that exposure may negatively impact motor activity and cognitive functions, underscoring the need for caution in exposure to chlorinated solvents (Fernicola, Govoni, Coniglio, Daniele, & Trabucchi, 1991).

Propiedades

IUPAC Name |

2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERUESRQTJURBD-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CNC(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502080 |

Source

|

| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

CAS RN |

77627-82-8 |

Source

|

| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)